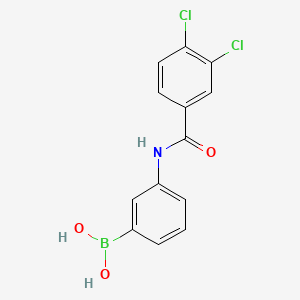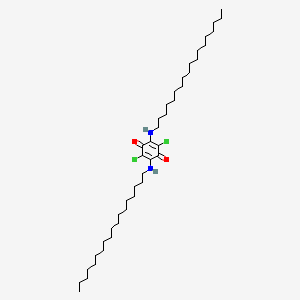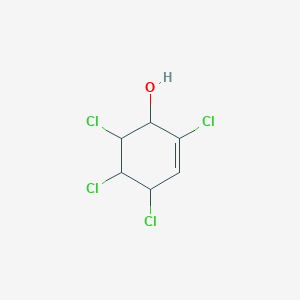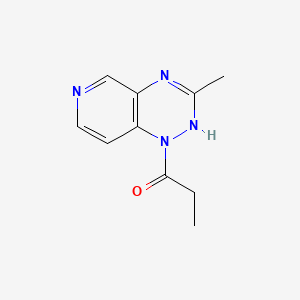
1,3-Dihydroxypropan-2-YL hexadec-9-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydroxypropan-2-yl hexadec-9-enoate is a chemical compound with the molecular formula C₁₉H₃₆O₄ and a molecular weight of 328.487 g/mol . . This compound is characterized by the presence of a long-chain fatty acid esterified to a glycerol backbone, making it a monoacylglycerol.
準備方法
The synthesis of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate typically involves the esterification of 9-hexadecenoic acid with glycerol. The reaction is usually catalyzed by an acid or base catalyst under controlled temperature and pressure conditions . Industrial production methods may involve the use of enzymatic catalysis to achieve higher specificity and yield .
化学反応の分析
1,3-Dihydroxypropan-2-yl hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding diacids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1,3-Dihydroxypropan-2-yl hexadec-9-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex lipids and other organic compounds.
Biology: This compound is studied for its role in lipid metabolism and its potential effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of cosmetics, pharmaceuticals, and food additives.
作用機序
The mechanism of action of 1,3-Dihydroxypropan-2-yl hexadec-9-enoate involves its interaction with lipid metabolic pathways. It can be incorporated into cellular membranes, affecting membrane fluidity and function. Additionally, it may act as a signaling molecule, influencing various cellular processes .
類似化合物との比較
1,3-Dihydroxypropan-2-yl hexadec-9-enoate can be compared with other monoacylglycerols such as:
- 1,3-Dihydroxypropan-2-yl tetradec-9-enoate
- 1,3-Dihydroxypropan-2-yl octadec-9-enoate
These compounds share similar structures but differ in the length and saturation of the fatty acid chain. The unique properties of this compound, such as its specific fatty acid chain length and degree of unsaturation, contribute to its distinct biological and chemical properties .
特性
CAS番号 |
71712-72-6 |
|---|---|
分子式 |
C19H36O4 |
分子量 |
328.5 g/mol |
IUPAC名 |
1,3-dihydroxypropan-2-yl hexadec-9-enoate |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-18(16-20)17-21/h7-8,18,20-21H,2-6,9-17H2,1H3 |
InChIキー |
CXUXMSACCLYMBI-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CCCCCCCCC(=O)OC(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Ethyl-2-[methyl(phenyl)sulfamoyl]butanoic acid](/img/structure/B14454742.png)


![3-Methyl-10-nitro[1,2,4,5]tetrazino[6,1-a]isoindol-6(4H)-one](/img/structure/B14454748.png)

![N-Methyl-4-(3-methyl-3H-naphtho[1,2-d]imidazol-2-yl)aniline](/img/structure/B14454768.png)
methanone](/img/structure/B14454769.png)

![2-[(E)-Benzylideneamino]-N,N,N-trimethylethan-1-aminium iodide](/img/structure/B14454782.png)



